molecular formula C10H13N5O6 B12394163 5-(Azidomethyl) arauridine

5-(Azidomethyl) arauridine

Cat. No.: B12394163
M. Wt: 299.24 g/mol
InChI Key: ZAFBFGDCEFQDFD-URUNJKECSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the activation of the 5’-hydroxyl group with methanesulfonyl chloride, followed by substitution with sodium azide . This reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for 5-(Azidomethyl) arauridine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would likely include steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(Azidomethyl) arauridine primarily undergoes click chemistry reactions, specifically azide-alkyne cycloaddition reactions. These reactions can be catalyzed by copper (CuAAC) or occur in a strain-promoted manner (SPAAC) without a catalyst .

Common Reagents and Conditions

Major Products

The major products of these reactions are triazole derivatives, which are formed by the cycloaddition of the azide group with the alkyne group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Azidomethyl) arauridine is unique due to its specific structure, which allows it to be incorporated into DNA and participate in click chemistry reactions. This dual functionality makes it a versatile tool in both biological and chemical research .

Properties

Molecular Formula

C10H13N5O6

Molecular Weight

299.24 g/mol

IUPAC Name

5-(azidomethyl)-1-[(2S,3R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H13N5O6/c11-14-12-1-4-2-15(10(20)13-8(4)19)9-7(18)6(17)5(3-16)21-9/h2,5-7,9,16-18H,1,3H2,(H,13,19,20)/t5?,6?,7-,9+/m1/s1

InChI Key

ZAFBFGDCEFQDFD-URUNJKECSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@@H]2[C@@H](C(C(O2)CO)O)O)CN=[N+]=[N-]

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CN=[N+]=[N-]

Origin of Product

United States

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